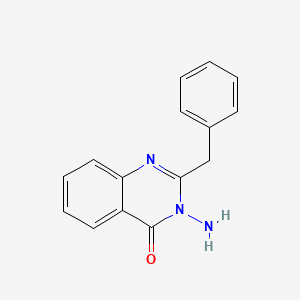

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one

Description

Structural Identification Codes and Descriptors

The Simplified Molecular Input Line Entry System representation provides a linear notation that accurately captures the connectivity pattern of the molecule, while the InChI string offers a standardized representation suitable for computational applications. These molecular descriptors facilitate precise identification and enable automated structure verification processes in chemical databases and literature searches.

Properties

IUPAC Name |

3-amino-2-benzylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRIVXDQCGLBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340060 | |

| Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74772-59-1 | |

| Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 2-Amino-N-(2-substituted-ethyl)benzamide Intermediate

- Reactants: Isatoic anhydride reacts with 2-(morpholino)ethan-1-amine or 2-(piperidin-1-yl)ethan-1-amine.

- Solvent: 2-Methyltetrahydrofuran (2-MeTHF), an eco-friendly alternative to tetrahydrofuran (THF), is used.

- Conditions: Room temperature stirring for 4–5 hours.

- Outcome: High yields (up to 95%) and high purity of intermediate compounds such as 2-amino-N-(2-morpholinoethyl)benzamide (compound 3a).

| Entry | Solvent | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Water–acetone | 8 | 71 | 104–106 |

| 2 | THF | 5–6 | 86 | 113–114 |

| 3 | 2-MeTHF | 4–5 | 95 | 113–114 |

Table 1: Comparison of solvents for the synthesis of intermediate 3a.

- Characterization: Confirmed by NMR (1H and 13C), elemental analysis, LC-MS, and X-ray crystallography (monoclinic crystal system, space group P21/c).

Step 2: Cyclization to 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one

- Reactants: The intermediate 3a is reacted with benzaldehyde derivatives.

- Catalyst: Potassium carbonate (K2CO3).

- Solvent: Methanol.

- Methods:

- Conventional heating (reflux for 4–6 hours).

- Microwave irradiation (600 W, 60 °C, 6–8 minutes).

- Advantages of Microwave Irradiation: Shorter reaction times, higher yields (up to 97%), and purities without further purification.

| Compound No. | R1 | R2 | R3 | Reaction Time (h), Yield % Conventional Heating | Reaction Time (min), Yield % Microwave Irradiation | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 4a | H | H | H | 4 (86%) | 6 (92%) | 142–144 |

| 4b | H | Br | H | 4 (87%) | 6 (96%) | 133–135 |

| 4c | H | Cl | H | 4 (84%) | 6 (96%) | 165–166 |

| 4d | H | CH3 | H | 5 (83%) | 6 (96%) | 132–134 |

Table 2: Selected examples of 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives synthesis.

- Spectral Data: 1H-NMR and 13C-NMR data confirm the formation of the dihydroquinazolinone ring and substitution pattern.

- Chirality: The formation of the cyclic compound introduces a chiral center, resulting in racemic mixtures of R and S enantiomers.

Alternative One-Pot Three-Component Synthesis

A recent metal-free, one-pot three-component reaction offers an alternative route:

- Reactants: Arenediazonium salts, nitriles, and bifunctional aniline derivatives.

- Mechanism: Formation of N-arylnitrilium intermediates followed by sequential nucleophilic addition and cyclization.

- Conditions: Mild, metal-free, good functional group tolerance.

- Outcome: Efficient synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones, which can be adapted for 3-amino-2-benzyl derivatives by appropriate choice of substrates.

This method provides a robust and straightforward approach for synthesizing quinazolinone derivatives with potential biological activity but requires specific arenediazonium salts and nitriles tailored to the target compound.

Summary of Research Findings and Advantages

| Feature | Two-Step Eco-Friendly Protocol | One-Pot Three-Component Reaction |

|---|---|---|

| Reaction Type | Stepwise: Intermediate formation + cyclization | Domino three-component assembly |

| Solvents | 2-MeTHF (green solvent), Methanol | Various, metal-free conditions |

| Catalysts | K2CO3 (base), no metals | No metal catalysts |

| Reaction Time | 4–6 h (conventional) or 6–8 min (microwave) | Typically shorter, one-pot |

| Yield | High (up to 97%) | High efficiency reported |

| Purity | High, often no further purification needed | High, with good functional group tolerance |

| Scalability | Demonstrated, eco-friendly solvents used | Potentially scalable, requires substrate optimization |

| Structural Diversity | Wide range of aldehyde derivatives possible | Broad substrate scope due to modular assembly |

Detailed Experimental Notes

- Intermediate Characterization: The intermediate 2-amino-N-(2-morpholinoethyl)benzamide (3a) was isolated as light brown crystals with melting point 126–128 °C, confirmed by NMR and X-ray crystallography.

- Microwave Irradiation Setup: Reactions performed at 600 W, 60 °C in a multimode reactor, with nitrogen purging for 1 minute before irradiation.

- Purification: Products obtained by filtration and evaporation of solvents, often requiring no chromatographic purification.

- Environmental Impact: Use of 2-MeTHF and microwave irradiation reduces hazardous waste and energy consumption compared to traditional methods.

Chemical Reactions Analysis

Chemical Reactions Involving Quinazolinones

Quinazolinones, including 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one , can participate in various chemical reactions due to their heterocyclic structure. These reactions include:

-

Nucleophilic Substitution : The amino group can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles.

-

Redox Reactions : Quinazolinones can be reduced to form dihydroquinazolines or oxidized to form fully aromatic quinazolines.

-

Cyclization Reactions : These compounds can participate in further cyclization reactions to form more complex heterocycles.

Analytical Data for Similar Compounds

While specific analytical data for This compound may not be readily available, similar compounds provide insight into their chemical properties. For instance, 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one has a molecular weight of 252.31 g/mol and is characterized by its IUPAC name and InChI key .

Analytical Data Table:

| Compound | Molecular Weight (g/mol) | IUPAC Name | InChI Key |

|---|---|---|---|

| 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one | 252.31 | 3-amino-3-benzyl-1,4-dihydroquinolin-2-one | BCSMPEXJWNRBKC-UHFFFAOYSA-N |

Biological and Pharmacological Activities

Quinazolinones, including This compound , exhibit diverse biological activities such as antimicrobial and anticancer effects. The exact mechanisms of these activities are not fully elucidated but are believed to involve interactions with cellular targets that inhibit growth or induce apoptosis.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one and its derivatives in cancer treatment:

- In Vitro Studies : Compounds derived from this quinazoline scaffold have shown significant inhibitory effects against various cancer cell lines, including human myelogenous leukemia K562 cells and breast cancer cell lines (MDA-MB 231). For instance, certain derivatives exhibited IC$_{50}$ values as low as 0.51 µM against K562 cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and modulation of apoptotic pathways. For example, dimethoxy-substituted derivatives were identified as potent inhibitors of tubulin polymerization .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Experimental Evidence : Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects in various models. For instance, compounds synthesized from this scaffold showed promising results in reducing inflammation markers in animal models .

- Clinical Implications : The anti-inflammatory potential makes these compounds candidates for developing treatments for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens:

- Broad Spectrum Activity : Research indicates that derivatives possess activity against both gram-positive and gram-negative bacteria as well as fungi. For example, certain synthesized compounds showed effectiveness against Staphylococcus aureus and Candida albicans .

- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays:

- DPPH Inhibition : Compounds derived from this scaffold have shown significant DPPH radical scavenging activity, indicating their potential as natural antioxidants .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Their Implications

Key Observations:

- Electron-Withdrawing vs.

- Thio vs. Benzyl Groups : Thio-substituted analogs (e.g., 2-mercapto derivatives in ) exhibit lower cytotoxicity, suggesting that the benzyl group in the target compound may offer a better balance between activity and toxicity.

- Sulfonamide Moieties : The para-sulfonamide group in enhances COX-2 inhibition, a feature absent in the target compound, highlighting the importance of polar substituents for enzyme targeting.

Key Observations:

- The target compound’s synthesis () is streamlined compared to multi-step routes for thio-substituted analogs ().

- Nitration () requires precise temperature control, unlike the room-temperature hydrazine condensation used for the amino-benzyl derivative.

Antitumor and Cytotoxicity:

- In contrast, thio-containing hybrids (e.g., compounds 5a-e in ) demonstrated low cytotoxicity, suggesting that the benzyl-amino combination may be more favorable for anticancer activity.

Enzyme Inhibition:

- This underscores the role of sulfonamide groups in cyclooxygenase targeting.

Physicochemical Properties

- Solubility: Amino and nitro groups improve aqueous solubility relative to halogenated derivatives ().

Biological Activity

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core, which is known for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 226.27 g/mol. The compound exhibits moderate stability and solubility in organic solvents, making it suitable for various synthetic and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It has been shown to bind to various receptors, modulating their activity and influencing downstream signaling pathways.

- Antioxidant Activity : The presence of the amino group contributes to its potential as an antioxidant agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For example:

- In vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB 231 (breast cancer) and K562 (chronic myelogenous leukemia), showing promising cytotoxic effects with IC50 values in the micromolar range .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays, showing effective free radical scavenging ability that suggests potential applications in oxidative stress-related conditions.

Case Studies

- Breast Cancer Treatment : In a study involving MDA-MB 231 cells, treatment with this compound resulted in significant apoptosis induction as evidenced by flow cytometry analysis .

- Inflammation Model : In carrageenan-induced paw edema models in rats, the compound exhibited a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers assess the selectivity of dihydroquinazolinone derivatives against off-target proteins?

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.